Mass Shift Advantage of L-Valine-15N,d8 Over Unlabeled and Singly-Labeled Analogs
L-Valine-15N,d8 exhibits a net mass increase of +9 Da compared to unlabeled L-valine, derived from the substitution of eight hydrogens with deuterium (+8 Da) and one ¹⁴N with ¹⁵N (+1 Da). This mass shift is substantially larger than that of singly-labeled comparators: L-Valine-15N (+1 Da) and L-Valine-d8 (+8 Da) . The larger mass differential provided by dual-labeling minimizes isotopic overlap with endogenous valine and other metabolites, thereby enhancing signal specificity and quantification accuracy in complex biological matrices .
| Evidence Dimension | Net mass shift relative to unlabeled L-valine |
|---|---|
| Target Compound Data | +9 Da (d8 + ¹⁵N) |
| Comparator Or Baseline | L-Valine-15N: +1 Da; L-Valine-d8: +8 Da; Unlabeled L-Valine: 0 Da |
| Quantified Difference | +8 Da vs. L-Valine-15N; +1 Da vs. L-Valine-d8 |
| Conditions | Theoretical calculation based on isotopic composition (C₅H₁₁NO₂ → C₅¹H₃D₈¹⁵N¹O₂) |
Why This Matters
The +9 Da mass shift ensures baseline separation of labeled and unlabeled valine signals in MS spectra, critical for accurate relative and absolute quantification in proteomics and metabolomics workflows.
